丙酸, 3-氨基-2-甲基-, 甲酯, 盐酸盐, (2R)-

描述

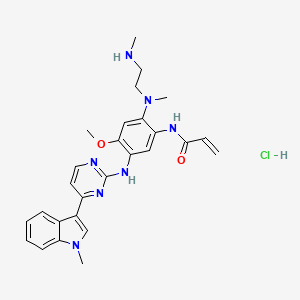

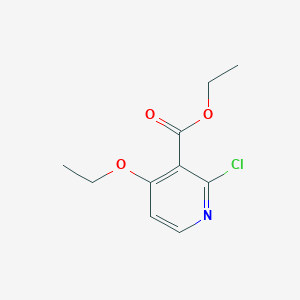

“Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-” is a chemical compound with the molecular formula C4H9NO2 . It is also known by other names such as 3-Aminoisobutyric acid, dl-β-Aminoisobutyric acid, dl-3-Amino-2-methylpropionic acid, dl-3-Aminoisobutyric acid, 3-Amino-2-methylpropanoic acid, β-Aminoisobutyric acid, 2-(aminomethyl)propionic acid, and DL-Beta-aminoisobutyric acid .

Synthesis Analysis

The synthesis of an ester like “Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of “Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-” can be determined using various techniques. The structure is often available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Esters, including “Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-”, can undergo a variety of chemical reactions. In basic hydrolysis, the molecule of the base splits the ester linkage. The acid portion of the ester ends up as the salt of the acid, while the alcohol portion of the ester ends up as the free alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of “Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-” can be determined using various techniques. For example, its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be measured .科学研究应用

光学拆分和衍生化

光学拆分和优先结晶技术被用来获得相关化合物的旋光异构体。例如,旋光活性苏氨酸-2-氨基-3-羟基-3-苯基丙酸的制备利用了替换和优先结晶的光学拆分,突出了类似化合物在生成旋光纯物质方面的多功能性(Shiraiwa 等人,2006)。

氨基酸甲酯的合成

该化合物促进了氨基酸甲酯盐酸盐的合成,展示了与天然和合成氨基酸的广泛相容性,从而强调了其在制备进一步化学转化所需的关键中间体中的实用性(Jiabo Li & Y. Sha,2008)。

高级有机合成技术

研究表明该化合物在合成异氰酸酯和氨基酸酯异氰酸酯中的作用,有助于开发新的有机合成方法(Tsai 等人,2003)。此外,其衍生化以引入生物测定的荧光说明了其在创建生物化学相关衍生物中的实用性(Frade 等人,2007)。

聚合物科学和纳米结构材料

该化合物作为构建模块,用于合成源自酪氨酸等氨基酸的纳米结构芳香旋光聚(酯酰胺),突出了其在开发具有潜在生物降解特性的新材料方面的重要性(Abdolmaleki 等人,2016)。

结构表征和多态性

其用途延伸到研究源自氨基醇的盐中的氢键和多态性,进一步了解晶体结构和分子相互作用(Podjed & Modec,2022)。

作用机制

Target of Action

It is structurally similar to β-alanine, a naturally occurring beta amino acid . β-Alanine is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A .

Mode of Action

Given its structural similarity to β-alanine, it may interact with similar targets and pathways .

Biochemical Pathways

β-Alanine, a structurally similar compound, is involved in the biosynthesis of carnosine and anserine . It is formed by the degradation of dihydrouracil and carnosine . β-Alanine is also a component of pantothenic acid (vitamin B5), which is a component of coenzyme A .

Result of Action

Β-alanine, a structurally similar compound, has been shown to decrease fatigue in athletes and increase total muscular work done .

属性

IUPAC Name |

methyl (2R)-3-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPWGKBKRYTOHJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2772546.png)

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2772555.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2772556.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)

![2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2772565.png)